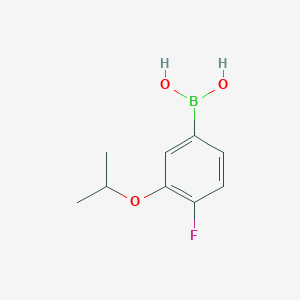

4-Fluoro-3-isopropoxyphenylboronic acid

Beschreibung

4-Fluoro-3-isopropoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the para position and an isopropoxy group at the meta position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its structure combines the electron-withdrawing fluorine atom, which enhances the acidity of the boronic acid group, and the electron-donating isopropoxy group, which introduces steric bulk. This balance of electronic and steric effects makes it particularly valuable in the synthesis of complex molecules, such as macrocyclic kinase inhibitors, where it has demonstrated a 61% yield in coupling reactions .

Eigenschaften

IUPAC Name |

(4-fluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRGSEQMUWEXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-Fluoro-3-isopropoxyphenylboronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 4-fluoro-3-isopropoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Fluoro-3-isopropoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluoro and isopropoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-isopropoxyphenylboronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-isopropoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The fluoro and isopropoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

4-Fluorophenylboronic Acid

- Structure : Lacks the isopropoxy group at the meta position.

- Electronic Effects : The fluorine atom increases the boronic acid's acidity, enhancing reactivity in cross-couplings.

4-Isopropoxyphenylboronic Acid

- Structure : Missing the fluorine atom but retains the isopropoxy group.

- Electronic Effects : The isopropoxy group donates electrons via resonance, reducing boronic acid acidity and reactivity.

- Steric Effects : Comparable steric hindrance to 4-fluoro-3-isopropoxyphenylboronic acid, favoring selective couplings in sterically demanding environments.

- Applications : Preferred in reactions requiring steric control without electronic activation .

3-Fluoro-4-formylphenylboronic Acid

- Structure : Features a formyl group instead of isopropoxy.

- Electronic Effects : The formyl group is strongly electron-withdrawing, significantly increasing reactivity but risking side reactions (e.g., aldol condensation).

- Steric Effects : Less bulky than isopropoxy, enabling faster diffusion in solution-phase reactions.

- Applications : Useful in reactions demanding high reactivity but requires careful optimization to avoid byproducts .

4-Chloro-3-(trifluoromethyl)phenylboronic Acid

4-Fluoro-3-Methylphenylboronic Acid

- Structure : Substitutes isopropoxy with a methyl group.

- Electronic Effects : Methyl is mildly electron-donating via hyperconjugation, reducing boronic acid acidity relative to the target compound.

- Steric Effects : Smaller than isopropoxy, allowing broader substrate compatibility but less selectivity in crowded environments.

- Applications : Intermediate steric and electronic properties make it versatile for diverse coupling reactions .

Data Table: Key Properties and Reactivity

Biologische Aktivität

4-Fluoro-3-isopropoxyphenylboronic acid is an organoboron compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in research and medicine, supported by diverse sources and case studies.

- Molecular Formula : C₉H₁₂BFO₃

- Molecular Weight : 180.01 g/mol

- Melting Point : 150-154 °C

- Boiling Point : 321.9 °C

- Density : 1.1 g/cm³

The biological activity of 4-Fluoro-3-isopropoxyphenylboronic acid primarily involves its interaction with specific enzymes and receptors. The presence of the boronic acid moiety allows it to form reversible covalent bonds with diols, which is crucial for modulating enzyme activity. The fluoro and isopropoxy groups enhance its binding affinity, making it a valuable scaffold for drug design aimed at various therapeutic targets.

Biological Activities

Recent studies have highlighted several potential biological activities of 4-Fluoro-3-isopropoxyphenylboronic acid:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that it may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival .

- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role .

Case Study 1: Anticancer Activity

In a study published in European Journal of Medicinal Chemistry, researchers synthesized derivatives of 4-Fluoro-3-isopropoxyphenylboronic acid and evaluated their anticancer properties. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC₅₀ values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 4-Fluoro-3-isopropoxyphenylboronic acid | Anticancer | 10-30 | Induces apoptosis |

| 4-Fluoro-3-methoxyphenylboronic acid | Antimicrobial | 15 | Effective against S. aureus |

| 4-Chloro-3-methoxyphenylboronic acid | Enzyme inhibition | N/A | Less potent than fluoro derivatives |

Applications in Drug Development

The unique chemical structure of 4-Fluoro-3-isopropoxyphenylboronic acid makes it a valuable building block in the synthesis of novel therapeutic agents. Its ability to interact selectively with biological targets allows for the development of drugs that can modulate disease processes effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.